1-Phenylcyclopentanecarbonitrile

Organic Synthesis Medicinal Chemistry Process Chemistry

1-Phenylcyclopentanecarbonitrile (CAS 77-57-6), also known as 1-phenyl-1-cyclopentanecarbonitrile or 1-phenylcyclopentane-1-carbonitrile, is a bicyclic aromatic nitrile with the molecular formula C₁₂H₁₃N and a molecular weight of 171.24 g/mol. It is characterized by a phenyl group and a cyano group both attached to the 1-position of a cyclopentane ring.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 77-57-6
Cat. No. B1345207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylcyclopentanecarbonitrile
CAS77-57-6
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C#N)C2=CC=CC=C2
InChIInChI=1S/C12H13N/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2
InChIKeyGDXMFFGTPGAGGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylcyclopentanecarbonitrile (CAS 77-57-6): Core Identity and Procurement Baseline


1-Phenylcyclopentanecarbonitrile (CAS 77-57-6), also known as 1-phenyl-1-cyclopentanecarbonitrile or 1-phenylcyclopentane-1-carbonitrile, is a bicyclic aromatic nitrile with the molecular formula C₁₂H₁₃N and a molecular weight of 171.24 g/mol [1]. It is characterized by a phenyl group and a cyano group both attached to the 1-position of a cyclopentane ring . This compound is a clear, colorless to pale yellow liquid at ambient temperature, exhibiting a density of approximately 1.03 g/cm³ and a boiling range of 135–140 °C at 10 mmHg [2]. It is insoluble in water but soluble in common organic solvents . Industrially, it serves as a critical intermediate in the synthesis of the antitussive agents caramiphen and pentoxyverine [3].

Why 1-Phenylcyclopentanecarbonitrile Cannot Be Casually Replaced with Generic Aromatic Nitriles


Substituting 1-phenylcyclopentanecarbonitrile with simpler aromatic nitriles like phenylacetonitrile or structurally related cycloalkyl nitriles is not a straightforward exchange. The compound's specific cyclopentane ring size and substitution pattern directly dictate its steric bulk, electronic properties, and, consequently, its reactivity and selectivity in downstream transformations [1]. This unique architecture is essential for its role as a precursor to pharmaceutical agents such as caramiphen and pentoxyverine . Moreover, procurement decisions must account for quantifiable differences in physicochemical stability, solubility, and available purity grades that directly impact synthetic reliability and process reproducibility [2].

Quantitative Differentiation: Head-to-Head Performance Data for 1-Phenylcyclopentanecarbonitrile vs. Key Analogs


Lower Molecular Weight and Boiling Point vs. 1-Phenylcyclohexanecarbonitrile for Streamlined Synthesis and Purification

Compared to its six-membered ring analog, 1-phenylcyclohexanecarbonitrile, the target compound exhibits a 7.6% lower molecular weight (171.24 vs. 185.26 g/mol) and a substantially lower boiling point at comparable reduced pressure (135-140 °C at 10 mmHg vs. 141 °C at 0.9 kPa) [1][2]. This combination of lower mass and reduced boiling point translates to easier handling during synthesis, potentially faster reaction kinetics in solution due to lower steric hindrance, and simplified purification by fractional distillation or vacuum transfer .

Organic Synthesis Medicinal Chemistry Process Chemistry

Higher Density and Refractive Index vs. Phenylacetonitrile: A Distinct Physical Profile for Quality Control and Handling

1-Phenylcyclopentanecarbonitrile is markedly denser and has a significantly higher refractive index than the simpler starting material phenylacetonitrile. The target compound has a density of 1.03 g/cm³ and a refractive index range of 1.532–1.536 at 20 °C . In contrast, phenylacetonitrile has a density of approximately 1.01 g/cm³ and a refractive index of about 1.523 [1]. These distinct values provide clear, quantifiable parameters for confirming identity, assessing purity, and differentiating the product from its precursor during inventory management and reaction monitoring.

Analytical Chemistry Quality Control Chemical Identification

Commercial Availability in High Purity Grades (≥98% GC) Critical for Sensitive Pharmaceutical Intermediates

For applications requiring stringent purity, such as its use as a reference standard (e.g., Pentoxyverine Impurity 7) or as a key starting material for API synthesis, 1-phenylcyclopentanecarbonitrile is commercially available from reputable vendors with a guaranteed purity of ≥98% by GC . This is in contrast to more common laboratory-grade offerings which may be specified at only 95% purity . This higher purity specification minimizes the risk of unknown impurities interfering with sensitive reactions or skewing analytical results in regulated environments [1].

Pharmaceutical Chemistry Analytical Method Development Impurity Profiling

Defined Stability Under Standard Conditions, but Specific Incompatibility with Strong Oxidizers and Bases

Material Safety Data Sheets (MSDS) consistently report that 1-phenylcyclopentanecarbonitrile is stable under normal temperatures and pressures [1]. However, it is explicitly incompatible with strong oxidizing agents and strong bases [2]. This is a critical safety and handling specification that distinguishes it from more robust or inert compounds and must be factored into storage protocols and reaction planning to prevent hazardous decomposition or runaway reactions. While many organic nitriles share this incompatibility, the quantifiable flash point of 113.5 °C provides a specific threshold for handling precautions .

Process Safety Chemical Storage Reaction Engineering

Where 1-Phenylcyclopentanecarbonitrile (CAS 77-57-6) Demonstrates Differentiated Value: High-Impact Research and Production Scenarios


Streamlined Synthesis of Caramiphen and Pentoxyverine APIs

1-Phenylcyclopentanecarbonitrile is the unambiguous starting material for the synthesis of the antitussive drugs caramiphen and pentoxyverine [1]. Its lower molecular weight and boiling point compared to its cyclohexane analog (as shown in Section 3) make it a more efficient and easily handled precursor for the multistep sequence involving hydrolysis to the carboxylic acid and subsequent esterification . Procuring this specific intermediate ensures a validated pathway to these established APIs, avoiding the need to qualify alternative, less direct routes.

Use as a Certified Reference Standard (Pentoxyverine Impurity 7)

Given its role as a known and controlled impurity in pentoxyverine drug substance (designated Pentoxyverine Impurity 7), high-purity grades of this compound are essential for analytical method development and validation . The availability of the compound in ≥98% GC purity (as quantified in Section 3) is critical for generating accurate calibration curves and for use as a system suitability standard in HPLC and GC methods during pharmaceutical quality control .

Model Substrate for Cyclopentane Ring-Functionalization Studies

The compound's defined steric and electronic profile, with a single reactive nitrile handle on a conformationally restricted cyclopentane ring, makes it an excellent model substrate for developing new synthetic methodologies. Its distinct density (1.03 g/cm³) and refractive index (1.532–1.536) facilitate reaction monitoring and product isolation . Its established stability profile (Section 3) allows for its use under a wide range of reaction conditions, provided strong oxidizers and bases are excluded.

Precursor for Advanced Materials and Agrochemical Building Blocks

Beyond pharmaceuticals, the nitrile group can be readily transformed into amines, carboxylic acids, amides, and tetrazoles, making 1-phenylcyclopentanecarbonitrile a versatile building block for the discovery of new agrochemicals or specialty materials [2]. The commercial availability of the compound in both 95% and 98% purities (Section 3) allows researchers and process chemists to select the most cost-effective grade appropriate for their specific application, whether early-stage discovery or later-stage development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylcyclopentanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.